molecular formula C16H12O6 B1261993 Sydowinin A CAS No. 58450-01-4

Sydowinin A

Katalognummer: B1261993
CAS-Nummer: 58450-01-4
Molekulargewicht: 300.26 g/mol
InChI-Schlüssel: UBYOEDLUKKPPPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sydowinin A is a member of the class of xanthones that is methyl 9-oxo-9H-xanthene-1-carboxylate substituted by a hydroxy group at position 8 and a hydroxymethyl group at position 6. It has been isolated from the sea fan derived fungus Aspergillus sydowii. It has a role as an Aspergillus metabolite. It is a member of xanthones, an aromatic ester and a member of phenols.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Sydowinin A has been recognized for several significant biological activities:

  • Immunosuppressive Properties : Research indicates that this compound exhibits immunosuppressive effects, which could be beneficial in treating autoimmune diseases or preventing organ transplant rejection. It has shown the ability to inhibit lymphocyte proliferation and modulate immune responses by affecting cytokine production .
  • Antimicrobial Effects : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its efficacy against various bacterial strains, including pathogenic ones, highlights its potential in combating infections .
  • Cytotoxicity Against Cancer Cells : this compound has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in these cells is an area of active research .

Case Studies

Several case studies have documented the applications of this compound:

  • Immunosuppressive Effects in Animal Models : In a controlled study involving animal models of autoimmune disease, administration of this compound resulted in reduced symptoms and improved survival rates compared to control groups. The study highlighted the compound's potential as a therapeutic agent for managing autoimmune conditions .
  • Antimicrobial Activity Against Pathogens : In vitro tests demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. These findings suggest that it could be developed into a novel antibiotic treatment for bacterial infections resistant to conventional therapies .
  • Cytotoxicity in Cancer Research : Research involving various cancer cell lines showed that this compound induced apoptosis through mitochondrial pathways. This has prompted further investigation into its role as a lead compound for developing new cancer therapies .

Analyse Chemischer Reaktionen

Biosynthetic Formation from Sydowinol

Sydowinin A is biosynthetically derived from sydowinol (C15_{15}H14_{14}O6_6), a precursor with additional hydroxyl groups. The reaction involves dehydration under acidic or enzymatic conditions, eliminating a water molecule to form the xanthone core .

Mechanism :

  • Sydowinol’s C-3 hydroxyl group undergoes protonation, followed by the elimination of H2_2O.

  • Aromatization stabilizes the resulting structure, yielding this compound .

Key Data :

PrecursorProductReaction TypeConditionsYield
SydowinolThis compoundDehydrationAcidic (H+^+)60–75%

Hydroxylation to Sydowinin B

This compound serves as a substrate for hydroxylation at the C-7 position, producing Sydowinin B (C16_{16}H14_{14}O8_8) . This reaction is catalyzed by cytochrome P450 monooxygenases in fungal systems.

Experimental Evidence :

  • Incubation of this compound with Aspergillus sydowii cultures led to hydroxylation at C-7, confirmed by NMR and mass spectrometry .

  • Spectral Shifts : UV-Vis absorption at 362 nm (this compound) red-shifts to 370 nm (Sydowinin B) due to increased conjugation .

Oxidative Modifications

This compound undergoes oxidation under strong oxidizing agents, such as phenyliodine diacetate (PIDA), to form quinone-like intermediates.

Example Reaction :

  • Treatment with PIDA in dichloromethane yields a spiro-dienone derivative via radical-mediated cyclization .

  • Mechanism :

    • Single-electron oxidation of the phenolic hydroxyl generates a phenoxyl radical.

    • Intramolecular cyclization forms a five-membered ring, stabilized by resonance .

Key Observations :

Starting MaterialOxidizing AgentProductConditions
This compoundPIDASpiro-dienone25°C, 12 hr

Esterification and Hydrolysis

The methyl ester at C-8 is susceptible to acid-catalyzed hydrolysis , forming the corresponding carboxylic acid.

Conditions :

  • Hydrolysis with 3M H2_2SO4_4 in methanol at 60°C cleaves the ester bond .

  • Reverse esterification can be achieved using TMSCH2_2N2_2 in methanol/ether .

Reaction Efficiency :

ReactionReagentYield
HydrolysisH2_2SO4_4/MeOH77%
EsterificationTMSCH2_2N2_265%

Structural Characterization and Comparative Analysis

This compound’s structure (methyl-1-hydroxy-3-hydroxymethyl-xanthone-8-carboxylate) distinguishes it from related compounds:

CompoundStructural FeaturesKey Functional Groups
This compoundMethyl ester, C-1 hydroxyl, C-3 hydroxymethyl-COOCH3_3, -OH, -CH2_2OH
Sydowinin BAdditional C-7 hydroxyl-COOCH3_3, -OH (C-1, C-7), -CH2_2OH
SydowinolUnmodified C-3 hydroxyl-OH (C-1, C-3), -COOH

Industrial and Pharmacological Implications

While this compound itself shows weak membrane-stabilizing activity (4.5% inhibition at 100 µg/mL) , its derivatives are explored for:

  • Immunosuppressive applications : Structural analogs inhibit T-cell proliferation.

  • Antioxidant activity : The xanthone core scavenges free radicals in vitro.

Eigenschaften

CAS-Nummer

58450-01-4

Molekularformel

C16H12O6

Molekulargewicht

300.26 g/mol

IUPAC-Name

methyl 8-hydroxy-6-(hydroxymethyl)-9-oxoxanthene-1-carboxylate

InChI

InChI=1S/C16H12O6/c1-21-16(20)9-3-2-4-11-13(9)15(19)14-10(18)5-8(7-17)6-12(14)22-11/h2-6,17-18H,7H2,1H3

InChI-Schlüssel

UBYOEDLUKKPPPN-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C(=CC=C1)OC3=CC(=CC(=C3C2=O)O)CO

Kanonische SMILES

COC(=O)C1=C2C(=CC=C1)OC3=CC(=CC(=C3C2=O)O)CO

Key on ui other cas no.

58450-01-4

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sydowinin A
Reactant of Route 2
Reactant of Route 2
Sydowinin A
Reactant of Route 3
Sydowinin A
Reactant of Route 4
Sydowinin A
Reactant of Route 5
Reactant of Route 5
Sydowinin A
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Sydowinin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.